Cas no 2089257-20-3 (3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro-)

1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane is a fluorinated bicyclic amine derivative with a unique structural framework. Its rigid azabicyclo[3.2.0]heptane core, combined with tetrafluoro substitution, enhances steric and electronic properties, making it valuable in medicinal chemistry and agrochemical applications. The chlorine substituent provides a reactive handle for further functionalization, while the tetrafluoro motif improves lipophilicity and metabolic stability. This compound is particularly useful as a building block for designing bioactive molecules, including enzyme inhibitors and fluorinated analogs of pharmaceuticals. Its high purity and well-defined stereochemistry ensure reproducibility in synthetic routes. Suitable for research and industrial applications, it offers versatility in the development of novel fluorinated compounds.
3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- structure
2089257-20-3 structure
商品名:3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro-
CAS番号:2089257-20-3
MF:C6H6ClF4N
メガワット:203.56515455246
CID:5254371

3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- 化学的及び物理的性質

名前と識別子

    • 3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro-
    • インチ: 1S/C6H6ClF4N/c7-4-2-12-1-3(4)5(8,9)6(4,10)11/h3,12H,1-2H2
    • InChIKey: PARHJRQLCVJPPY-UHFFFAOYSA-N
    • ほほえんだ: C12(Cl)C(C(F)(F)C1(F)F)CNC2

3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-364672-10.0g
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane
2089257-20-3 95.0%
10.0g
$8889.0 2025-03-18
Enamine
EN300-364672-0.5g
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane
2089257-20-3 95.0%
0.5g
$1984.0 2025-03-18
Enamine
EN300-364672-2.5g
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane
2089257-20-3 95.0%
2.5g
$4052.0 2025-03-18
Enamine
EN300-364672-0.05g
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane
2089257-20-3 95.0%
0.05g
$1737.0 2025-03-18
Enamine
EN300-364672-5.0g
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane
2089257-20-3 95.0%
5.0g
$5995.0 2025-03-18
Enamine
EN300-364672-0.1g
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane
2089257-20-3 95.0%
0.1g
$1819.0 2025-03-18
Enamine
EN300-364672-0.25g
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane
2089257-20-3 95.0%
0.25g
$1902.0 2025-03-18
Enamine
EN300-364672-1.0g
1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane
2089257-20-3 95.0%
1.0g
$2068.0 2025-03-18

3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- 関連文献

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3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro-に関する追加情報

3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- (CAS No: 2089257-20-3)

3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- is a highly specialized organic compound with the CAS registry number 2089257-20-3. This compound belongs to the class of bicyclic amines and is characterized by its unique bicyclic structure and fluorinated substituents. The molecule consists of a bicyclo[3.2.0]heptane framework with a chlorine atom at position 1 and four fluorine atoms at positions 6 and 7. This combination of structural features makes it a valuable compound in various chemical and pharmaceutical applications.

The synthesis of 3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- involves advanced organic chemistry techniques, including ring-closing metathesis and fluorination reactions. The bicyclic structure is formed through a carefully controlled process that ensures high stereochemical fidelity. The introduction of fluorine atoms at specific positions is achieved via electrophilic fluorination methods, which are known for their precision and efficiency in such transformations.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique bicyclic framework provides excellent rigidity and stability, making it an ideal candidate for designing bioactive molecules with specific pharmacokinetic properties. For instance, researchers have explored its use as a scaffold for developing inhibitors of various enzymes and receptors involved in disease pathways.

In addition to its role in pharmaceutical research, 3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- has also found applications in materials science. Its fluorinated substituents contribute to enhanced thermal stability and chemical resistance, making it suitable for use in high-performance polymers and coatings. Recent advancements in polymer chemistry have demonstrated the ability to incorporate this compound into polymeric materials with tailored properties for aerospace and electronics industries.

The fluorination pattern in this compound plays a crucial role in its electronic properties and reactivity. The presence of multiple fluorine atoms at positions 6 and 7 introduces significant electron-withdrawing effects, which can influence the molecule's interaction with biological targets or its behavior in chemical reactions. This feature has been exploited in the design of novel catalysts for organic transformations.

From an environmental standpoint, the synthesis and application of 3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,7-tetrafluoro- are being evaluated for their sustainability metrics. Researchers are exploring greener synthesis routes that minimize waste generation and reduce energy consumption during the production process.

In conclusion, 3-Azabicyclo[3.2.0]heptane, 1-chloro-6,6,7,tetrafluoro- (CAS No: 2089257-20-3) stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and functional groups make it a valuable asset across multiple disciplines

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